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Compound of Interest

Compound Name: 4-Bromoquinolin-3-ol

Cat. No.: B1281171

An In-depth Technical Guide on the Physical and Chemical Properties of 4-Bromoquinolin-3-
ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a heterocyclic compound featuring a quinoline core structure.
Specifically, it is characterized by a bromine atom substituted at the C4 position and a hydroxyl
group at the C3 position.[1] This distinct substitution pattern creates a unique electronic
distribution that significantly influences the compound's chemical reactivity, physical properties,
and potential biological applications.[1] The planar nature of the fused bicyclic system,
comprising a benzene and a pyridine ring, allows for potential 11-1t stacking interactions, which
is a key consideration in both biological systems and crystal structure engineering.[1] This
guide provides a comprehensive overview of the known physical and chemical properties of 4-
Bromogquinolin-3-ol, along with experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

4-Bromoquinolin-3-ol is a solid under standard conditions.[1] Its solubility is dictated by the
dual nature of its functional groups: the hydroxyl group enhances solubility in polar solvents,
while the bromine atom imparts lipophilic character.[1] For stability, the compound should be
stored at 2-8°C under an inert atmosphere.[1][2]
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Parameter Value

IUPAC Name 4-bromoquinolin-3-ol[1]

CAS Number 32435-61-3[1]

Molecular Formula CoHsBIrNO[3]

Molecular Weight 224.05 g/mol

inChi INChl=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-
8(9)12/h1-5,12HJ[3]

InChiKey BJEMWAKSVKPWBC-UHFFFAOYSA-N[1][3]

SMILES C1=CC=C2C(=C1)C(=C(C=N2)0O)Br[1][3]

Table 2: Physical and Chemical Properties of 4-
Bromoquinolin-3-ol

Property Value Source
Physical Form Solid, White to off-white [1]

Melting Point 181-183 °C [2]

Boiling Point 327.9+22.0 °C (Predicted)[2]
Density 1.705+0.06 g/cm3 (Predicted)[2]
pKa 5.74+0.50 (Predicted)[2]
Storage Temperature 2-8°C, under nitrogen [2]

Spectroscopic and Analytical Data

The characterization of 4-Bromoquinolin-3-ol relies on several standard spectroscopic
techniques to confirm its structure and purity.[1]

* NMR Spectroscopy: *H and 3C NMR are used to confirm the substitution pattern, with
distinct signals for the aromatic protons of the quinoline ring and the hydroxyl proton.[1]
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e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the
molecular formula (CoHeBrNO) and observe the characteristic isotopic pattern of bromine.[1]

« Infrared (IR) Spectroscopy: This technique helps to identify the characteristic absorption
bands for the O-H stretch of the hydroxyl group and the vibrations of the aromatic system.[1]

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (A?)
[M+H]* 223.97057 136.5[1] / 136.7[3]
[M+Na]* 245.95251 142.1[1] / 149.8[3]
[M+K]* 261.92645 141.2[1] / 138.2[3]
[M-+NHa]* 240.99711 142.4[1]/ 158.1[3]
[M-H]- 221.95601 137.7[1] / 141.9[3]
[M+Na-2H]- 243.93796 141.4[1] / 147.2[3]
[M]* 222.96274 136.6[1] / 155.0[3]
M]- 222.96384 136.6[1] / 155.0[3]

Data sourced from predicted values and may vary based on experimental conditions.[3]

Chemical Reactivity and Profile

The chemical behavior of 4-Bromoquinolin-3-ol is governed by its key functional groups:

o C3-Hydroxyl Group: This group can participate in hydrogen bonding and acts as a
nucleophile in various chemical reactions.[1]

o C4-Bromine Atom: The bromine atom is a reactive site for nucleophilic substitution and is
particularly amenable to metal-catalyzed coupling reactions, making it a valuable handle for
further molecular elaboration.[1] Its position at C4 is less sterically hindered compared to
other locations, which may facilitate these reactions.[1]
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e Quinoline Nitrogen: The nitrogen atom in the quinoline ring can function as a basic center
and a coordination site for metal ions.[1]

The interplay between the electron-donating hydroxyl group and the electron-withdrawing
bromine atom on the quinoline scaffold creates a unique electronic environment that dictates
the compound's overall reactivity.[1]

Experimental Protocols
Proposed Synthesis

While a specific, published synthesis for 4-Bromoquinolin-3-ol is not readily available, a
plausible route can be adapted from established methods for similar quinoline derivatives, such
as the synthesis of 4-bromoquinoline from quinolin-4-ol.[4] A key consideration would be the
protection of the hydroxyl group at the C3 position during the bromination step.

Example Adapted Protocol (Hypothetical):

Starting Material: Begin with a suitable precursor, such as quinolin-3-ol.

o Protection of Hydroxyl Group (if necessary): The C3-OH group may need to be protected
using a standard protecting group strategy to prevent unwanted side reactions during
bromination.

e Bromination: A method analogous to the synthesis of 4-bromoquinoline could be employed.
This involves reacting the protected quinolin-3-ol with a brominating agent like phosphorus
tribromide (PBrs3) in an anhydrous solvent such as N,N-dimethylformamide (DMF) under an
inert atmosphere (e.g., nitrogen).[4]

o Work-up: The reaction would be quenched, typically with ice, and then neutralized or basified
(e.g., with sodium bicarbonate solution).[4] The product would then be extracted using an
organic solvent like ethyl acetate.[4]

» Deprotection: The protecting group on the C3-hydroxyl would be removed under appropriate
conditions.

 Purification: The final crude product would be purified to yield 4-Bromoquinolin-3-ol.
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Proposed Synthesis Workflow for 4-Bromoquinolin-3-ol
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Analytical Workflow for Characterization
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Structure-Activity Relationship Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 4. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

 To cite this document: BenchChem. [physical and chemical properties of 4-Bromoquinolin-3-
ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281171#physical-and-chemical-properties-of-4-
bromoquinolin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.chemicalbook.com/synthesis/4-bromoquinoline.htm
https://www.benchchem.com/product/b1281171#physical-and-chemical-properties-of-4-bromoquinolin-3-ol
https://www.benchchem.com/product/b1281171#physical-and-chemical-properties-of-4-bromoquinolin-3-ol
https://www.benchchem.com/product/b1281171#physical-and-chemical-properties-of-4-bromoquinolin-3-ol
https://www.benchchem.com/product/b1281171#physical-and-chemical-properties-of-4-bromoquinolin-3-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1281171?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

